

Application Notes and Protocols for Labeling Biomolecules using Sulfo-Cy5 Amine

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Compound of Interest

Compound Name: **Sulfo-Cy5 amine**

Cat. No.: **B15555889**

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Introduction

Sulfo-Cy5 amine is a water-soluble, near-infrared (NIR) fluorescent dye featuring a primary amine group. This functionality allows for the covalent labeling of biomolecules that possess accessible carboxyl groups (-COOH), such as the C-terminus or the side chains of aspartic and glutamic acid residues in proteins. The labeling process utilizes carbodiimide chemistry, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amide bond between the dye and the target molecule. This method is distinct from the more common approach of using amine-reactive NHS-ester dyes to label primary amines (e.g., lysine residues) on proteins. Labeling carboxyl groups can be advantageous when modification of lysine residues might compromise the biological activity of the protein.^[1]

Principle of the Reaction

The covalent conjugation of **Sulfo-Cy5 amine** to a carboxyl group is a "zero-length" crosslinking process, meaning no part of the crosslinking reagents becomes part of the final bond.^[2] The reaction is a multi-step process optimized for aqueous environments:

- Carboxyl Activation: EDC activates the carboxyl groups on the target biomolecule to form a highly reactive but unstable O-acylisourea intermediate.^{[3][4]} This step is most efficient in an acidic environment (pH 4.5-6.0).^[2]

- Intermediate Stabilization: To increase the efficiency of the reaction and the stability of the reactive intermediate, Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to create a more stable, amine-reactive Sulfo-NHS ester.[2]
- Amine Coupling: The primary amine of the Sulfo-Cy5 dye then reacts with the Sulfo-NHS ester via nucleophilic attack, forming a stable amide bond and releasing the Sulfo-NHS leaving group. This coupling step is most efficient at a pH range of 7.2-8.5, where the amine group is deprotonated and thus more reactive.[5][6]

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